1-(3,4-dimethylphenyl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazolo[3,4-d]pyrimidin-4-amine core, followed by the attachment of the pyridine and dimethylphenyl groups. Unfortunately, without specific literature or patents on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The pyrazolo[3,4-d]pyrimidin-4-amine group is a fused ring system that contains nitrogen atoms, which can participate in hydrogen bonding and other intermolecular interactions. The pyridine and dimethylphenyl groups are aromatic and could contribute to the compound’s stability and reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine group and the aromatic rings could affect its solubility, stability, and reactivity .Scientific Research Applications
Synthesis and Biological Activities
Insecticidal and Antibacterial Potential : Research has demonstrated the synthesis of pyrimidine linked pyrazole heterocyclics, exploring their insecticidal and antimicrobial potential. This work highlights the structural relationship between these compounds and biological activity, suggesting potential applications in developing new insecticides and antibacterial agents (Deohate & Palaspagar, 2020).
Anti-Mycobacterial Activity : Another study focused on pyrazolo[1,5-a]pyrimidines as potent inhibitors of mycobacterial ATP synthase, a key target for treating Mycobacterium tuberculosis. This research emphasizes the compound's potential in creating new treatments for tuberculosis, showcasing the importance of structural modifications to enhance biological activity (Sutherland et al., 2022).
Platelet Antiaggregating Activities : Derivatives of 3,5-diphenyl-1H-pyrazole, including pyrimidines, have been synthesized and evaluated for their platelet antiaggregating activities, among other biological effects. This research suggests potential therapeutic applications in managing cardiovascular diseases (Bondavalli et al., 1992).
Antitumor, Antifungal, and Antibacterial Agents : Novel pyrazole derivatives have been synthesized, showing significant antimicrobial and anticancer activities. These findings point to the compound's versatility in drug development, particularly in targeting cancer and infections (Hafez, El-Gazzar, & Al-Hussain, 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-N-(pyridin-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6/c1-13-6-7-16(9-14(13)2)25-19-17(11-24-25)18(22-12-23-19)21-10-15-5-3-4-8-20-15/h3-9,11-12H,10H2,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMEKFSWPMHYVOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NCC4=CC=CC=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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